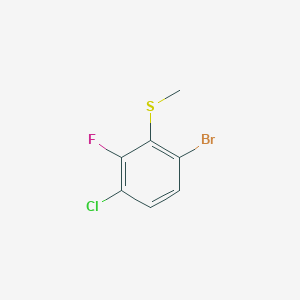

1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene

Description

Molecular Geometry and Bonding Analysis

1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene (C₇H₅BrClFS) is a tetrasubstituted benzene derivative with substituents arranged in a non-adjacent pattern. The molecular geometry is governed by the spatial and electronic interactions of its substituents:

- Substituent Positions : Bromine (C1), methylsulfanyl (C2), fluorine (C3), and chlorine (C4) occupy positions 1, 2, 3, and 4, respectively, forming a 1,2,3,4-tetrasubstituted benzene ring.

- Bonding Characteristics :

- C–Br (Bromine) : A single bond with polar covalent character due to electronegativity differences.

- C–Cl (Chlorine) : Similar to C–Br but with weaker electron-withdrawing effects.

- C–F (Fluorine) : Highly polarized due to fluorine’s high electronegativity, inducing strong inductive effects.

- C–S (Methylsulfanyl) : A single bond with resonance stabilization from sulfur’s lone pairs, enabling electron donation into the aromatic ring.

| Substituent | Bond Type | Bond Length (Å) | Electronic Effects |

|---|---|---|---|

| Bromine (C1) | C–Br | ~1.90–1.95 | Electron-withdrawing (inductive) |

| Chlorine (C4) | C–Cl | ~1.70–1.75 | Electron-withdrawing (inductive) |

| Fluorine (C3) | C–F | ~1.35–1.40 | Strong electron-withdrawing (inductive) |

| Methylsulfanyl (C2) | C–S | ~1.75–1.80 | Electron-donating (resonance) |

Note: Bond lengths are approximate and based on analogous halogenated aromatic compounds.

The methylsulfanyl group’s electron-donating nature counteracts the electron-withdrawing effects of halogens, creating a push-pull electronic environment. Steric interactions between the bulky bromine (C1) and methylsulfanyl (C2) may induce minor distortions in the ring’s planarity.

Properties

IUPAC Name |

1-bromo-4-chloro-3-fluoro-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFS/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWVPXJQQWTJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201242649 | |

| Record name | 1-Bromo-4-chloro-3-fluoro-2-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201242649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628524-92-4 | |

| Record name | 1-Bromo-4-chloro-3-fluoro-2-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1628524-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-chloro-3-fluoro-2-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201242649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Fluorobenzene Derivatives

Reagents : Bromine (Br2), iron(III) bromide (FeBr3) or aluminum tribromide (AlBr3) as catalysts.

Conditions : Reaction temperatures typically range from 10 °C to room temperature with gradual addition of bromine to fluorobenzene or its derivatives. The reaction time can vary from 4 to 24 hours depending on scale and desired selectivity.

Outcome : High para-selectivity for bromination relative to fluorine substituent, yielding 1-bromo-3-fluorobenzene intermediates with over 98% purity and yields up to 70%.

Chlorination

Reagents : Chlorine gas or chlorinating agents under electrophilic aromatic substitution conditions.

Catalysts : Lewis acids such as FeCl3 or AlCl3 to activate the aromatic ring.

Conditions : Typically conducted at moderate temperatures (room temperature to 80 °C) with controlled chlorine addition to avoid polysubstitution.

Notes : Chlorination is often performed after fluorination or bromination to avoid overreaction and to maintain regioselectivity.

Introduction of Methylsulfanyl Group

Method : Nucleophilic aromatic substitution (SNAr) on a suitable haloaromatic intermediate (e.g., a chloro- or bromo-substituted fluoroarene).

Reagents : Methylthiolate anion generated in situ from sodium methylthiolate or by reaction of methyl mercaptan with a base.

Conditions : Polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (typically 80–120 °C) to facilitate nucleophilic substitution.

Outcome : Efficient substitution of the halogen by the methylsulfanyl group with high regioselectivity and yields.

Industrial Scale Considerations

Industrial synthesis employs continuous flow reactors and automated systems to optimize reaction times, yields, and purity.

The processes are optimized to minimize by-products and maximize throughput, often using in-line purification and monitoring.

The multi-step synthesis is carefully sequenced to prevent side reactions and degradation of sensitive functional groups.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Catalysts | Conditions | Product/Intermediate | Yield & Purity |

|---|---|---|---|---|---|

| 1 | Fluorination | Selectfluor, N-fluorobenzenesulfonimide | Room temp, controlled addition | Fluorobenzene derivative | High regioselectivity |

| 2 | Chlorination | Cl2, FeCl3 or AlCl3 | 20–80 °C, controlled addition | Chloro-fluorobenzene | Moderate to high yield |

| 3 | Bromination | Br2, FeBr3 or AlBr3 | 10–25 °C, slow addition | Bromo-chloro-fluorobenzene | Up to 70% yield |

| 4 | Methylsulfanyl substitution | Sodium methylthiolate, DMF/DMSO | 80–120 °C | 1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene | High yield, high purity |

Research Findings and Optimization Notes

Regioselectivity : The presence of fluorine and chlorine affects the electronic density of the benzene ring, directing electrophilic substitution to specific positions and facilitating selective bromination.

Reaction Monitoring : Techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product purity.

Purification : Post-reaction purification involves extraction, washing, drying, and chromatographic techniques to isolate the desired compound with high purity (typically >98%).

By-products : Side reactions include polysubstitution and oxidation of the methylsulfanyl group, which are minimized by controlling reaction conditions.

Scale-up : Industrial methods focus on continuous processing and minimizing waste, with optimized reagent equivalents and reaction times to maximize yield and reduce costs.

The preparation of this compound is achieved through a carefully orchestrated sequence of halogenation and nucleophilic substitution reactions. Each step is optimized for regioselectivity and yield, employing classical electrophilic aromatic substitution for halogen introduction and nucleophilic aromatic substitution for methylsulfanyl group installation. Industrial production adapts these methods to continuous flow and automated processes to ensure high purity and scalability.

This synthesis strategy is supported by extensive research data and patent literature, confirming the feasibility of producing this compound efficiently and with high selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biphenyl derivatives.

Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and the compound can be reduced under specific conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Biphenyl Derivatives: Formed through coupling reactions.

Sulfoxides and Sulfones: Formed through oxidation of the methylsulfanyl group.

Scientific Research Applications

1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple halogen atoms and the methylsulfanyl group can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares substituent positions, molecular weights, and key properties with structurally related analogs:

Biological Activity

1-Bromo-4-chloro-3-fluoro-2-(methylsulfanyl)benzene is a halogenated aromatic compound that has garnered interest in various biological and chemical studies due to its unique structural properties and potential applications in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C7H6BrClFOS

- Molecular Weight : 255.54 g/mol

- Chemical Structure : The compound features a benzene ring substituted with bromine, chlorine, fluorine, and a methylthio group.

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research. The presence of halogen atoms and the methylthio group significantly influence its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that halogenated compounds often possess notable antimicrobial properties. The presence of bromine and chlorine enhances the compound's ability to disrupt microbial cell membranes.

- Mechanism : The compound's lipophilicity allows it to penetrate bacterial membranes, leading to cell lysis.

- Case Study : A study assessing various halogenated compounds found that similar structures exhibited Minimum Inhibitory Concentrations (MICs) ranging from 46.9 to 93.7 μg/mL against both Gram-positive and Gram-negative bacteria, suggesting a comparable efficacy for this compound .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies focusing on its cytotoxic effects against various cancer cell lines.

- Cytotoxicity : In vitro assays demonstrated that derivatives of halogenated benzene compounds can exhibit IC50 values in the low micromolar range against cancer cell lines such as Jurkat and HT29.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | Jurkat | < 5 |

| Similar Halogenated Compounds | HT29 | < 10 |

- Mechanism : The cytotoxicity is attributed to the compound's ability to induce apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential .

Anti-inflammatory Effects

Emerging data suggest that this compound may also exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.

- Mechanism : The methylthio group may play a role in modulating inflammatory pathways by inhibiting cytokine production.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of halogenated compounds.

- Halogen Substitution : The presence of bromine and chlorine is essential for enhancing antimicrobial activity.

- Methylthio Group : This group contributes to increased lipophilicity, improving membrane permeability and thus enhancing cytotoxic effects.

- Fluorine Atom : Fluorine substitution may enhance metabolic stability, making the compound more effective in vivo.

Q & A

Q. How to design a multi-step synthesis incorporating this compound as a key intermediate?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.